N-Desmethyl Azatadine
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Overview
Description
N-Desmethyl Azatadine is a minor metabolite of Azatadine Dimaleate, which is an antihistamine. This compound is known for its role in the metabolism of Azatadine, a first-generation antihistamine and anticholinergic drug. Azatadine was synthesized in 1963 and has been used to treat allergic reactions by blocking histamine H1-receptor sites .
Preparation Methods
The synthesis of N-Desmethyl Azatadine typically involves the demethylation of Azatadine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions. Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings .
Chemical Reactions Analysis
N-Desmethyl Azatadine can undergo several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce secondary amines .
Scientific Research Applications
N-Desmethyl Azatadine has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Azatadine metabolites.
Biology: Researchers study its metabolic pathways to understand the biotransformation of antihistamines in the body.
Medicine: It helps in the development of new antihistamine drugs by providing insights into the metabolism and efficacy of existing compounds.
Industry: This compound is used in the pharmaceutical industry for quality control and assurance of antihistamine products
Mechanism of Action
N-Desmethyl Azatadine exerts its effects by antagonizing the pharmacological effects of histamine. It competes with histamine for histamine H1-receptor sites on effector cells, thereby reducing the intensity of allergic reactions and tissue injury responses involving histamine release. This mechanism is similar to that of Azatadine, which also blocks H1-receptor sites to mitigate allergic symptoms .
Comparison with Similar Compounds
N-Desmethyl Azatadine is similar to other antihistamines such as:
Azatadine: The parent compound from which this compound is derived. Azatadine is a first-generation antihistamine with anticholinergic properties.
Loratadine: A second-generation antihistamine that is a metabolite of Azatadine. It has fewer sedative effects compared to first-generation antihistamines.
Desloratadine: Another metabolite of Loratadine, known for its long-lasting antihistamine effects and minimal sedation.
This compound is unique in its specific role as a minor metabolite of Azatadine, providing valuable insights into the metabolic pathways and efficacy of antihistamine drugs .
Properties
Molecular Formula |
C19H20N2 |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene |
InChI |
InChI=1S/C19H20N2/c1-2-6-17-14(4-1)7-8-16-5-3-11-21-19(16)18(17)15-9-12-20-13-10-15/h1-6,11,20H,7-10,12-13H2 |
InChI Key |
VEHMROQZMLRPSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=C3CCNCC3)C4=C1C=CC=N4 |
Origin of Product |
United States |
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